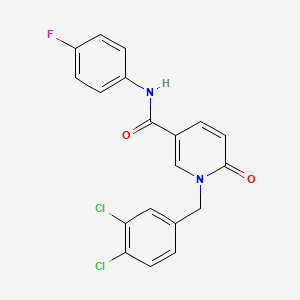![molecular formula C18H17BrN2O4S B2966830 (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-29-1](/img/structure/B2966830.png)
(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that exhibits a broad range of functionalities. This intricate molecule combines the characteristics of furan, thiazole, and piperidine structures, making it a significant subject for scientific research.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-Bromofuran-2-carboxylic acid
React bromine with furan-2-carboxylic acid in a suitable solvent under controlled temperature and stirring conditions to yield 5-bromofuran-2-carboxylic acid.
Step 2: Formation of Intermediate (5-Methoxybenzo[d]thiazol-2-yl) chloride
Chlorinate 5-methoxybenzo[d]thiazole under appropriate conditions using thionyl chloride or a similar reagent to obtain the desired intermediate.
Step 3: Coupling Reaction
Couple the synthesized 5-bromofuran-2-carboxylic acid with the intermediate (5-methoxybenzo[d]thiazol-2-yl) chloride in the presence of a base like triethylamine and a coupling reagent such as EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide) to achieve the compound.
Industrial Production Methods:
Industrial production often involves scaling up these steps with optimizations for higher yields, safer conditions, and cost-efficiency, leveraging automated reactors and continuous flow systems.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions forming highly functionalized derivatives.
Reduction: Functional groups within the compound may be selectively reduced using hydrogenation techniques.
Substitution: The bromine atom at the 5-position of the furan ring can be substituted with nucleophiles like amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like KMnO₄ or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Utilizes catalysts like Pd/C (Palladium on Carbon) in hydrogenation.
Substitution: Conditions typically include a base such as NaH (Sodium hydride) and aprotic solvents.
Major Products Formed:
Oxidation products include ketones and carboxylic acids.
Reduction products include alcohols and amines.
Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound finds wide application in:
Chemistry: Used in studying the reactivity of complex organic structures.
Biology: Investigated for its potential pharmacological properties, particularly in the context of neurotransmitter systems.
Medicine: Explored for therapeutic potential, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for fine chemicals.
Mechanism:
The compound’s mechanism of action is primarily through interaction with specific molecular targets such as enzymes or receptors.
Molecular Targets and Pathways:
It potentially modulates pathways involving neurotransmitters due to its structural similarity to known bioactive compounds.
Wirkmechanismus
Target of Action
The compound contains a benzo[d]thiazole moiety , which is often found in molecules that inhibit quorum sensing in bacteria . Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
Compounds containing benzo[d]thiazole moieties often work by binding to the active site of bacterial quorum sensing systems, thereby inhibiting their function . This prevents the bacteria from coordinating certain behaviors, which can reduce their virulence .
Biochemical Pathways
The compound may affect the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Pharmacokinetics
Many heterocyclic compounds, like those containing a benzo[d]thiazole moiety, are often well-absorbed and distributed due to their ability to form stable structures and interact with various biological targets .
Result of Action
The inhibition of quorum sensing can lead to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This can make the bacteria less pathogenic and easier to eliminate with the immune system or other treatments .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other compounds or changes in pH can affect the compound’s stability and activity . Additionally, the compound’s activity may vary between different species of bacteria, as they can have different quorum sensing systems .
Vergleich Mit ähnlichen Verbindungen
(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
5-Bromofuran-2-carboxylic acid derivatives
Uniqueness:
The combination of the bromofuran and methoxybenzo[d]thiazole moieties linked through a piperidine ring stands out due to its unique structural features and potential bioactivity, distinguishing it from other related compounds.
This detailed analysis sheds light on the significance and versatility of (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, from its synthetic methodologies to its diverse applications and mechanism of action.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-23-12-2-4-15-13(10-12)20-18(26-15)24-11-6-8-21(9-7-11)17(22)14-3-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWADWVXRLJXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)
![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2966752.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)
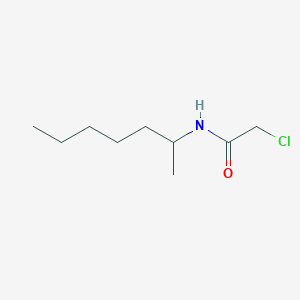
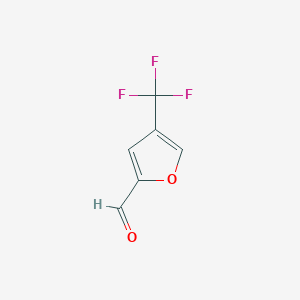
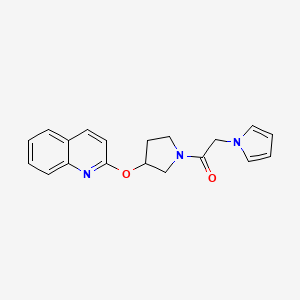
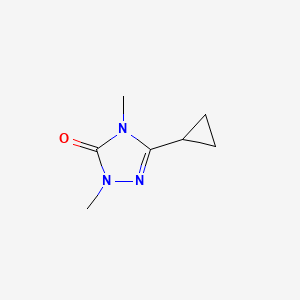

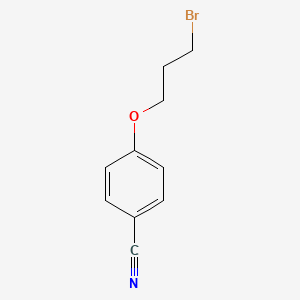
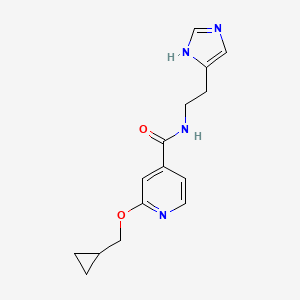
![N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide](/img/structure/B2966766.png)
